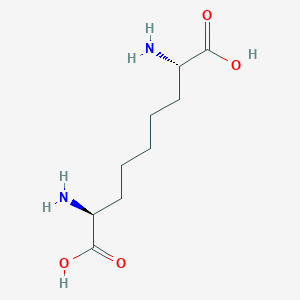

(2S,8S)-2,8-diaminononanedioic acid

Descripción general

Descripción

(2S,8S)-2,8-diaminononanedioic acid, also known as Dendritic Polyglycerols (dPGs), is a synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. dPGs are highly branched, water-soluble polymers that possess a unique architecture, which allows for the encapsulation and delivery of various therapeutic agents.

Mecanismo De Acción

The mechanism of action of dPGs is dependent on the therapeutic agent being delivered. However, in general, dPGs are believed to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs by protecting them from degradation and clearance by the immune system. The unique architecture of dPGs also allows for the targeted delivery of therapeutic agents to specific cells or tissues.

Efectos Bioquímicos Y Fisiológicos

DPGs have been shown to be biocompatible and non-toxic, making them an attractive option for drug delivery applications. In addition, dPGs have been shown to have minimal immunogenicity, reducing the risk of adverse immune reactions. The biochemical and physiological effects of dPGs are dependent on the therapeutic agent being delivered and the target tissue or cell type.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using dPGs in lab experiments include their ease of synthesis, scalability, and versatility in drug delivery applications. In addition, dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. The limitations of using dPGs in lab experiments include their potential for batch-to-batch variability and the need for further optimization of their physicochemical properties.

Direcciones Futuras

The future directions of dPGs include the optimization of their physicochemical properties for improved drug delivery applications. In addition, dPGs are being studied for their potential applications in imaging, gene therapy, and vaccine development. Further research is needed to fully understand the mechanism of action of dPGs and their potential applications in various biomedical fields.

Conclusion:

In conclusion, dPGs are a promising synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, resulting in improved efficacy and reduced toxicity. Further research is needed to fully understand the potential applications of dPGs in various biomedical fields.

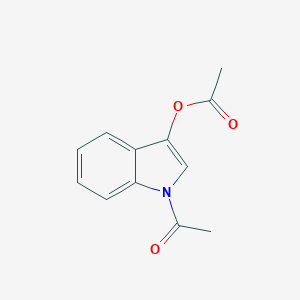

Métodos De Síntesis

The synthesis of dPGs involves the polymerization of glycidol, followed by the attachment of amines to the hydroxyl groups of the polymer. The resulting polymer is then functionalized with carboxylic acid groups, which can be used to conjugate various therapeutic agents. The synthesis of dPGs is a straightforward and scalable process, making it an attractive option for drug delivery applications.

Aplicaciones Científicas De Investigación

DPGs have been extensively studied for their potential applications in drug delivery. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, including small molecules, proteins, and nucleic acids. dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. In addition to drug delivery, dPGs have also been studied for their potential applications in imaging, gene therapy, and vaccine development.

Propiedades

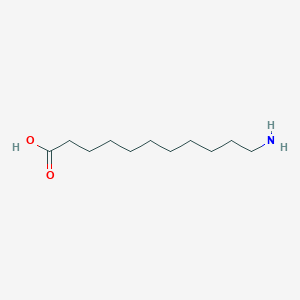

IUPAC Name |

(2S,8S)-2,8-diaminononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYDJTWLGVCEV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426398 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,8S)-2,8-diaminononanedioic acid | |

CAS RN |

159344-56-6 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)